3-Chloro-6-(2,4-difluorophénoxy)pyridazine

Vue d'ensemble

Description

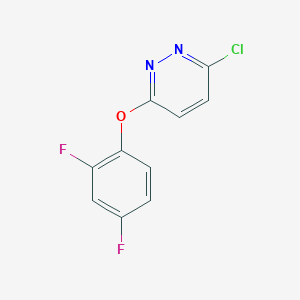

3-Chloro-6-(2,4-difluorophenoxy)pyridazine is a chemical compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a chloro group and a difluorophenoxy group

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3-Chloro-6-(2,4-difluorophenoxy)pyridazine exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been recorded between 32 to 512 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Tyrosinase Inhibition

The compound has shown promising results as a tyrosinase inhibitor, which is crucial for its potential use in skin-lightening treatments. In vitro studies indicate that it exhibits lower IC50 values compared to traditional inhibitors such as kojic acid, suggesting a higher potency in inhibiting melanin synthesis .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. It potentially inhibits cyclooxygenase (COX) enzymes, contributing to its therapeutic profile .

Agrochemical Applications

Herbicide Development

3-Chloro-6-(2,4-difluorophenoxy)pyridazine has been investigated for its potential use in developing herbicides. In silico studies have indicated that derivatives of this compound exhibit significant herbicidal activity against common weeds, showing effective control rates comparable to established herbicides like diflufenican .

Pesticide Formulations

The compound's ability to interfere with specific biochemical pathways in target organisms positions it as a candidate for pesticide formulations aimed at enhancing agricultural productivity while minimizing environmental impact .

Material Science

Synthesis of Novel Materials

In material science, 3-Chloro-6-(2,4-difluorophenoxy)pyridazine is explored for its potential in synthesizing novel materials with specific electronic or optical properties. The unique electronic configuration due to the presence of halogen substituents allows for tailored interactions with various substrates .

Case Study 1: Tyrosinase Inhibition

A study focused on the design of new small molecules incorporating the 3-chloro-4-fluorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of the chlorine atom was found crucial for increasing potency compared to parent compounds .

Case Study 2: Antimicrobial Evaluation

The compound was evaluated against various bacterial strains and showed promising results in inhibiting growth, particularly in strains associated with skin infections. This highlights its potential application in dermatological formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloropyridazine and 2,4-difluorophenol as the primary starting materials.

Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura cross-coupling, is employed to link the pyridazine ring with the difluorophenoxy group. This reaction requires a palladium catalyst and a suitable boronic acid derivative.

Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-6-(2,4-difluorophenoxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's functional groups.

Substitution: Substitution reactions can introduce different substituents onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mécanisme D'action

The mechanism by which 3-Chloro-6-(2,4-difluorophenoxy)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Chloro-6-(2,4-difluorophenoxy)pyridazine is compared with other similar compounds to highlight its uniqueness:

3-Chloro-2,6-difluorophenol: This compound differs in its functional groups and reactivity.

3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)acrylonitrile: This compound has a different substitution pattern and reactivity profile.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Chloro-6-(2,4-difluorophenoxy)pyridazine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Chloro-6-(2,4-difluorophenoxy)pyridazine is characterized by a pyridazine ring substituted with a chloro group and a difluorophenoxy moiety. Its chemical structure contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Research indicates that 3-Chloro-6-(2,4-difluorophenoxy)pyridazine can inhibit DHODH, an enzyme critical for pyrimidine biosynthesis. This inhibition has implications for antiviral and anticancer therapies .

- Antiviral Activity : The compound has demonstrated antiviral effects against various viruses, with studies indicating a significant reduction in viral replication in cell-based assays. The mechanism involves the disruption of viral RNA synthesis pathways .

Pharmacological Effects

The pharmacological profile of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine includes:

- Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory potential. It exhibits significant inhibition of pro-inflammatory cytokines in animal models, suggesting a role in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine:

- Study on DHODH Inhibition :

- Antitumor Efficacy :

- Inflammation Model :

Comparative Analysis

The following table summarizes the biological activities of 3-Chloro-6-(2,4-difluorophenoxy)pyridazine compared to related compounds:

| Compound | DHODH Inhibition (IC50) | Antitumor Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | <100 nM | <10 µM | Significant |

| Related Compound A | <200 nM | <20 µM | Moderate |

| Related Compound B | >500 nM | >50 µM | Minimal |

Propriétés

IUPAC Name |

3-chloro-6-(2,4-difluorophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2O/c11-9-3-4-10(15-14-9)16-8-2-1-6(12)5-7(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDWBNZOBBQJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342411 | |

| Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353258-85-2 | |

| Record name | 3-Chloro-6-(2,4-difluorophenoxy)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.